molecular formula C15H20N2O3S B4286958 N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No. B4286958
M. Wt: 308.4 g/mol
InChI Key: YKTZMHVBUSPZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as MDAA or Methylenedioxyamphetamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that is structurally similar to the widely known MDMA or ecstasy. MDAA is known to have stimulant and entactogenic effects, and it has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide acts primarily on the serotonergic and dopaminergic systems in the brain, increasing the release and inhibiting the reuptake of these neurotransmitters. This leads to an increase in the levels of serotonin and dopamine in the synaptic cleft, resulting in the characteristic effects of the drug, such as euphoria, increased sociability, and heightened sensory perception.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have various biochemical and physiological effects on the body, including an increase in heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and prolactin, which are involved in social bonding and lactation, respectively.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has several advantages as a research tool, such as its ability to enhance social behavior and emotional processing, which can be useful in studying the underlying mechanisms of various mental health disorders. However, it also has limitations, such as its potential for abuse and neurotoxicity, which must be taken into consideration when conducting research.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, including the investigation of its potential therapeutic applications in the treatment of mental health disorders, the development of safer and more effective analogs, and the exploration of its mechanisms of action at the molecular level. Further research is needed to fully understand the potential of this compound and its implications for human health.

Scientific Research Applications

N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been studied for its potential therapeutic applications, particularly in the field of psychiatry. Research has shown that it has the ability to enhance social behavior, empathy, and emotional processing, making it a promising candidate for the treatment of various mental health disorders, such as depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-18-13-5-3-2-4-12(13)16-14(21)17-8-6-15(7-9-17)19-10-11-20-15/h2-5H,6-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTZMHVBUSPZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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